Cas no 1807912-09-9 ((2R)-2-amino-3-ethoxypropanoic acid hydrochloride)

(2R)-2-Amino-3-ethoxypropanoic acid hydrochloride is a chiral non-proteinogenic amino acid derivative with potential applications in pharmaceutical synthesis and biochemical research. The compound features an ethoxy substitution at the β-position, offering unique steric and electronic properties for modulating reactivity or binding interactions. Its hydrochloride salt form enhances solubility and stability, facilitating handling in synthetic processes. The (R)-configuration ensures enantiopurity, critical for stereoselective reactions or studies involving chiral recognition. This derivative may serve as a versatile intermediate in peptidomimetics or as a building block for bioactive molecule development. Its structural features make it valuable for exploring structure-activity relationships in medicinal chemistry or as a precursor for specialized amino acid analogs.
(2R)-2-amino-3-ethoxypropanoic acid hydrochloride structure
1807912-09-9 structure
Product Name:(2R)-2-amino-3-ethoxypropanoic acid hydrochloride
CAS No:1807912-09-9
MF:
MW:
MDL:MFCD28954166
CID:4618835
PubChem ID:119031747
Update Time:2025-05-22

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3-ethoxypropanoic acid hydrochloride
    • MDL: MFCD28954166

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride Pricemore >>

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Additional information on (2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Recent Advances in the Study of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride (CAS: 1807912-09-9)

The compound (2R)-2-amino-3-ethoxypropanoic acid hydrochloride (CAS: 1807912-09-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative is being explored for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activity, shedding light on its promising role in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride, achieving a yield of 85% with high enantiomeric purity (>99% ee). The researchers employed asymmetric hydrogenation as a key step, followed by etherification and hydrochloride salt formation. This improved synthesis method addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.

In terms of biological activity, preclinical studies have demonstrated that (2R)-2-amino-3-ethoxypropanoic acid hydrochloride exhibits interesting pharmacokinetic properties. Its ethoxy side chain appears to enhance membrane permeability while maintaining favorable metabolic stability. These characteristics make it particularly valuable for the development of CNS-targeting drugs, as shown in recent research on neurotransmitter analogs.

Recent patent filings (2023-2024) reveal growing commercial interest in this compound. Several pharmaceutical companies have incorporated (2R)-2-amino-3-ethoxypropanoic acid hydrochloride into their drug discovery pipelines, particularly for neurological disorders and metabolic diseases. Its structural features allow for diverse modifications, enabling the creation of novel drug candidates with improved target specificity and reduced off-target effects.

Quality control and analytical methods for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride have also seen advancements. A 2024 publication in Analytical Chemistry presented a validated HPLC method with UV detection that can quantify the compound in complex matrices with high sensitivity (LOQ of 0.1 μg/mL). This development is crucial for ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Looking forward, researchers are exploring the potential of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride in prodrug design and targeted drug delivery systems. Its unique combination of amino and ethoxy functional groups offers multiple sites for conjugation, making it a versatile scaffold for innovative therapeutic approaches. Ongoing clinical trials involving derivatives of this compound are expected to yield important data in the coming years.

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